molecular formula C19H19N5O2S B3013831 N-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}-4-(1,3-噻唑-2-氧基)苯甲酰胺 CAS No. 2097920-95-9

N-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}-4-(1,3-噻唑-2-氧基)苯甲酰胺

货号 B3013831
CAS 编号: 2097920-95-9
分子量: 381.45
InChI 键: BKJKAFSTDLFTGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has not been directly reported in the provided papers. However, similar synthetic methods for related compounds can offer insights into potential synthetic routes. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was synthesized through a five-step process starting from 2-nitrobenzoic acid, involving chlorination, aminolysis, reduction, condensation, and reduction steps . These methods suggest that the synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide could potentially involve similar multi-step synthetic strategies, including activation of carboxylic acids, amine coupling, and subsequent cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray single-crystal diffraction. For example, the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms were determined, revealing bond lengths, bond angles, and dihedral angles . The single crystal structure of a supramolecular gelator, 3-methyl-N-(thiazol-2-yl) benzamide, showed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction . These findings suggest that the molecular structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide could also exhibit complex non-covalent interactions influencing its three-dimensional conformation and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in these molecules can undergo various transformations. The oxidation step using copper(II) chloride in the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives suggests that redox reactions could be relevant for modifying similar structures . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives points to the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in the self-assembly processes of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported, but the cytotoxic activity of the synthesized N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes against various human cancer cell lines indicates that these compounds have significant biological relevance . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives in ethanol/water and methanol/water mixtures, along with their low minimum gelator concentration (MGC), suggests that these compounds have unique physicochemical properties that enable them to form stable gels . These insights could be extrapolated to hypothesize about the properties of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide, such as its solubility, stability, and potential biological activities.

科学研究应用

组蛋白脱乙酰酶抑制剂的抗癌活性

与 N-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}-4-(1,3-噻唑-2-氧基)苯甲酰胺在结构上相关的化合物,例如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,已被确定为选择性组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物通过阻断癌细胞增殖、诱导组蛋白乙酰化、上调 p21 蛋白表达和促进细胞凋亡来表现出有效的抗癌活性。它们在临床试验中显示出显着的希望,表明它们作为针对各种癌症的治疗剂的潜力(Zhou 等人,2008)

毛细管电泳在药物分析中的应用

在药物研究中,非水毛细管电泳已被开发用于伊马替尼甲磺酸盐和相关物质的分离和分析,展示了类似化合物在促进药物开发中的质量控制和分析方法方面的多功能性(Ye 等人,2012)

新型杂环化合物的合成

该化合物的结构基序有利于合成具有潜在生物活性的各种杂环衍生物。例如,四氢嘧啶及其转化为噻唑并[3,2-a]嘧啶、噻嗪和苯并噻氮杂卓衍生物的衍生物已被探索其在药物化学中的潜在应用(Fadda 等人,2013)

抗炎和镇痛剂

与所请求化合物在结构上复杂的分子已经从天然前体合成,并评估了它们的生物活性。此类化合物已显示出显着的 COX-2 抑制、镇痛和抗炎特性,使其成为开发新治疗剂的有希望的候选物(Abu‐Hashem 等人,2020)

分子对接和抗肿瘤活性

嘧啶和相关部分并入新型环状系统已被研究其对各种癌细胞系的细胞毒活性。这些研究不仅有助于我们理解构效关系,还有助于设计具有增强抗肿瘤特性的化合物(Adhami 等人,2014)

属性

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJKAFSTDLFTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。